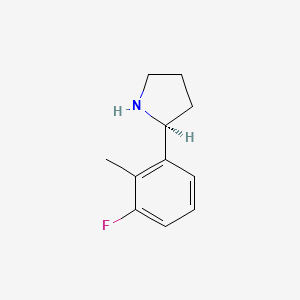

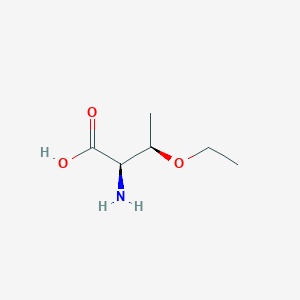

![molecular formula C7H7BN2O2 B1506082 Ácido 3-piridilborónico de pirazolo[1,5-a]piridina CAS No. 1238337-01-3](/img/structure/B1506082.png)

Ácido 3-piridilborónico de pirazolo[1,5-a]piridina

Descripción general

Descripción

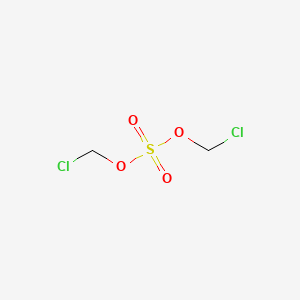

Pyrazolo[1,5-A]pyridin-3-ylboronic acid is a useful research compound. Its molecular formula is C7H7BN2O2 and its molecular weight is 161.96 g/mol. The purity is usually 95%.

BenchChem offers high-quality Pyrazolo[1,5-A]pyridin-3-ylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazolo[1,5-A]pyridin-3-ylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Moléculas fluorescentes

Las pirazolo[1,5-a]pirimidinas, una familia de compuestos que incluye el ácido 3-piridilborónico de pirazolo[1,5-a]piridina, se han identificado como compuestos estratégicos para aplicaciones ópticas . Tienen metodologías sintéticas más simples y ecológicas y propiedades fotofísicas ajustables . Estos compuestos son herramientas cruciales para estudiar la dinámica de los procesos intracelulares, los quimiosensores y el progreso de los materiales orgánicos .

Dispositivos orgánicos emisores de luz

Estos compuestos han sido un foco principal de investigación relacionado con la ciencia de los materiales y las interacciones biológicas durante las últimas décadas . Se han utilizado en el desarrollo de dispositivos orgánicos emisores de luz .

Interacciones bio-macromoleculares

Las pirazolo[1,5-a]pirimidinas se han utilizado para estudiar las interacciones bio-macromoleculares . Esta investigación tiene una amplia gama de aplicaciones, desde la detección iónica o molecular hasta aplicaciones de bioimagen .

Diseño de fármacos

Los andamios de pirazolo[1,5-a]piridina se han utilizado en el diseño de varios fármacos . Estos incluyen la helicasa DDX3X, la cinasa Pan-JAK, la cinasa Src C-terminal, la deshidrogenasa dihidroorotato humana, la PI3 cinasa selectiva p110α, la cinasa p38, los inhibidores de ERK, los antagonistas de los receptores 5-HT4, EP1, D3 dopamina, agentes antituberculosos y antimaláricos .

Reacciones de acoplamiento cruzado

El ácido 3-piridilborónico, un compuesto relacionado con el ácido 3-piridilborónico de pirazolo[1,5-A]piridina, puede utilizarse como reactivo para reacciones de acoplamiento cruzado Suzuki-Miyaura sin fosfina . También se puede utilizar para el acoplamiento Suzuki-Miyaura regioselectivo y la acoplamiento intramolecular catalizado por paladio y la anulación en tándem .

Agentes anticancerígenos

Se han desarrollado modelos computacionales para la predicción de la actividad anticancerígena basada en células utilizando métodos de aprendizaje automático . Se ha desarrollado una estrategia integrada para descubrir nuevos agentes anticancerígenos utilizando una cascada de los modelos de cribado establecidos .

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been shown to inhibit tropomyosin receptor kinases (trks), which are associated with the proliferation and differentiation of cells .

Mode of Action

It’s worth noting that related compounds have been shown to inhibit trka, a subtype of trks . This inhibition is likely due to the compound’s ability to occupy the ATP pocket of the kinase .

Biochemical Pathways

The inhibition of trks by similar compounds can trigger downstream signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt, which are associated with the proliferation, differentiation, and survival of cells .

Result of Action

The inhibition of trks by similar compounds can lead to the suppression of cell proliferation and differentiation .

Análisis Bioquímico

Biochemical Properties

Pyrazolo[1,5-A]pyridin-3-ylboronic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, Pyrazolo[1,5-A]pyridin-3-ylboronic acid can form reversible covalent bonds with biomolecules containing hydroxyl or amino groups, leading to the modulation of their biochemical properties .

Cellular Effects

Pyrazolo[1,5-A]pyridin-3-ylboronic acid exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Pyrazolo[1,5-A]pyridin-3-ylboronic acid can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, it can modulate the expression of genes involved in critical cellular functions, thereby affecting overall cell behavior .

Molecular Mechanism

The molecular mechanism of action of Pyrazolo[1,5-A]pyridin-3-ylboronic acid involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes, leading to their inhibition or activation. This binding often occurs at the active site of the enzyme, where Pyrazolo[1,5-A]pyridin-3-ylboronic acid forms a covalent bond with the catalytic residues, thereby blocking substrate access. Additionally, Pyrazolo[1,5-A]pyridin-3-ylboronic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyrazolo[1,5-A]pyridin-3-ylboronic acid can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that Pyrazolo[1,5-A]pyridin-3-ylboronic acid remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to Pyrazolo[1,5-A]pyridin-3-ylboronic acid has been associated with alterations in cellular processes, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of Pyrazolo[1,5-A]pyridin-3-ylboronic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell proliferation and enhancing metabolic activity. At higher doses, Pyrazolo[1,5-A]pyridin-3-ylboronic acid can induce toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range elicits the desired biochemical response without causing significant toxicity .

Metabolic Pathways

Pyrazolo[1,5-A]pyridin-3-ylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways play a crucial role in determining the overall pharmacokinetics and pharmacodynamics of Pyrazolo[1,5-A]pyridin-3-ylboronic acid .

Transport and Distribution

The transport and distribution of Pyrazolo[1,5-A]pyridin-3-ylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Pyrazolo[1,5-A]pyridin-3-ylboronic acid can be transported across cell membranes via active or passive transport mechanisms, and its distribution within tissues can affect its overall biochemical activity .

Subcellular Localization

Pyrazolo[1,5-A]pyridin-3-ylboronic acid exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is essential for the compound’s interaction with specific biomolecules and its overall biochemical effects .

Propiedades

IUPAC Name |

pyrazolo[1,5-a]pyridin-3-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2/c11-8(12)6-5-9-10-4-2-1-3-7(6)10/h1-5,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIVIXSDBZREFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=CN2N=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717003 | |

| Record name | Pyrazolo[1,5-a]pyridin-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1238337-01-3 | |

| Record name | Pyrazolo[1,5-a]pyridin-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

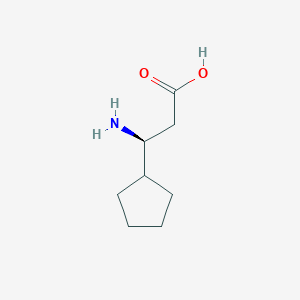

![8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1506005.png)

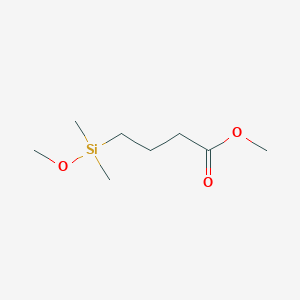

![Benzo[d]oxazol-6-ylmethanamine](/img/structure/B1506020.png)

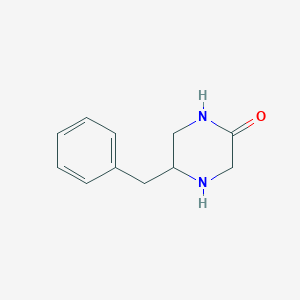

![[1-(2-Methoxy-phenyl)-cyclopropyl]-methanol](/img/structure/B1506027.png)

![4-Chlorobenzo[d]thiazole-2-carbonitrile](/img/structure/B1506036.png)

![5'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1506051.png)